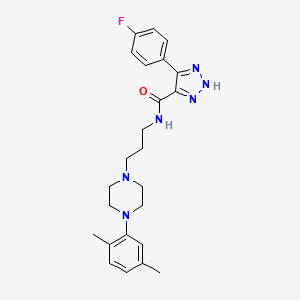![molecular formula C28H21FN2O5S B14103912 1-(3,4-Dimethoxyphenyl)-2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103912.png)
1-(3,4-Dimethoxyphenyl)-2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxyphenyl)-2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a combination of methoxyphenyl, benzothiazolyl, and chromenopyrrole moieties, makes it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the benzothiazole and chromenopyrrole intermediates, followed by their coupling with the methoxyphenyl group. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis.
Análisis De Reacciones Químicas
1-(3,4-Dimethoxyphenyl)-2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.
Aplicaciones Científicas De Investigación
1-(3,4-Dimethoxyphenyl)-2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with unique properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-(3,4-Dimethoxyphenyl)-2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with similar compounds such as:
- 1-(3,4-Dimethoxyphenyl)-3-(3,4-dimethylanilino)-1-propanone
- 3,3′-Dimethoxy-4,4′-(propane-1,3-diyldioxy)dibenzoic acid
These compounds share some structural similarities but differ in their functional groups and overall molecular architecture, leading to distinct chemical and biological properties. The uniqueness of this compound lies in its combination of methoxyphenyl, benzothiazolyl, and chromenopyrrole moieties, which contribute to its diverse applications and reactivity.
Propiedades
Fórmula molecular |
C28H21FN2O5S |
|---|---|
Peso molecular |
516.5 g/mol |
Nombre IUPAC |
1-(3,4-dimethoxyphenyl)-2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-7-fluoro-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H21FN2O5S/c1-13-9-14(2)23-21(10-13)37-28(30-23)31-24(15-5-7-19(34-3)20(11-15)35-4)22-25(32)17-12-16(29)6-8-18(17)36-26(22)27(31)33/h5-12,24H,1-4H3 |
Clave InChI |
LHMJRFKWNAEQDF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)SC(=N2)N3C(C4=C(C3=O)OC5=C(C4=O)C=C(C=C5)F)C6=CC(=C(C=C6)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14103832.png)
![1-[2-[3-hydroxy-4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenoxy]ethyl]piperidine-4-carboxamide](/img/structure/B14103839.png)

![(12R)-15,16-dimethoxy-11-methyl-11-oxido-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene](/img/structure/B14103855.png)
![2-(3-Bromopropylidene)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol](/img/structure/B14103861.png)
![6-methoxy-3-{2-[(2Z)-2-(4-methylpentan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B14103867.png)
![3-methyl-8-[(2-phenylethyl)amino]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14103868.png)
![7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103875.png)
![1,7,8-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14103876.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B14103878.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14103891.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103906.png)
![N-butyl-N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14103911.png)
